培高利得亚砜

描述

Synthesis Analysis

Pergolide sulfoxide can be synthesized through the oxidation of pergolide using hydrogen peroxide. The process yields pergolide sulfoxide, showcasing the method's efficiency in altering the chemical structure of pergolide to obtain its sulfoxide form. Additionally, microbial transformations have been utilized to convert pergolide to pergolide sulfoxide, with certain microorganisms demonstrating the capability to facilitate this biotransformation efficiently, highlighting the diversity of methods available for producing pergolide sulfoxide (Čejka et al., 1998); (Smith, Davis, & Kerr, 1983).

Molecular Structure Analysis

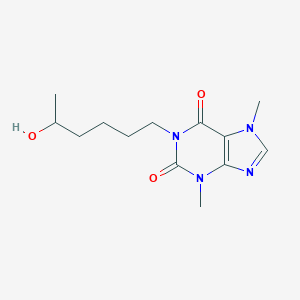

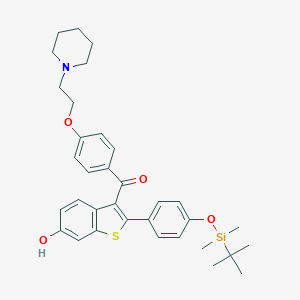

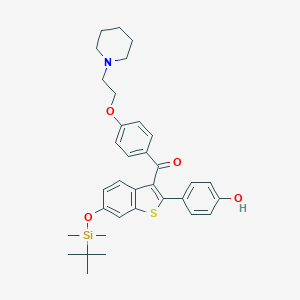

The molecular structure of pergolide sulfoxide was elucidated using X-ray diffraction, revealing its crystallization with water molecules in an orthorhombic space group. This structural analysis is critical for understanding the compound's molecular interactions and stability (Čejka et al., 1998).

Chemical Reactions and Properties

Pergolide sulfoxide participates in various chemical reactions, including those involving singlet oxygen with sulfides leading to persulfoxide intermediates. These reactions underscore the compound's reactive nature and potential as a chemical intermediary in synthetic processes (Clennan, 2001).

Physical Properties Analysis

While specific studies directly addressing the physical properties of pergolide sulfoxide are limited, the general physical characteristics of sulfoxides, including solubility, melting points, and crystal structure, provide a foundation for inferring its physical behavior. These properties are crucial for determining the compound's suitability in various applications and its handling and storage requirements.

Chemical Properties Analysis

The chemical properties of pergolide sulfoxide, such as its reactivity with different chemical agents and stability under various conditions, are derived from its sulfoxide functional group. The oxidation state of sulfur in sulfoxides influences their reactivity, making them valuable in synthetic chemistry for introducing or modifying functional groups in molecules (Baciocchi et al., 2004); (Golchoubian & Hosseinpoor, 2007).

科学研究应用

神经保护作用:培高利得亚砜与培高利得和 S-腺苷蛋氨酸一起可以增加神经元细胞中的细胞甲硫氨酸亚砜还原酶 (Msr) 活性。这表明在治疗与 Msr 活性降低相关的症状方面具有潜在益处,这可能对神经退行性疾病有影响 (Franklin, Carrasco, & Moskovitz, 2013).

神经化学作用:它有效地增加乙酰胆碱水平并减少纹状体中的多巴胺代谢物。这对理解和可能治疗神经系统疾病有影响 (Wong, Threlkeld, & Bymaster, 1993).

晶体结构分析:培高利得亚砜的晶体结构已确定,它与一分子水结晶。该信息对于药物开发和合成很有价值 (Čejka et al., 1998).

多巴胺能活性:培高利得砜和亚砜都是有效的多巴胺激动剂,表明它们在调节大脑中多巴胺相关功能中的潜在作用 (Clemens, Okimura, & Smalstig, 1993).

兽医学:在阉马和母马中,包括培高利得亚砜的培高利得和卡麦角林制剂有效地减少了每日催乳素分泌,显示出在兽医应用中的潜力 (Hebert et al., 2013).

化学中的不对称合成:基于亚砜的不对称反应的最新进展,包括涉及培高利得亚砜的反应,已导致碳碳和碳氧键形成方面的重要发展,这对于药物合成和其他化学应用非常重要 (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).

作用机制

Target of Action

Pergolide Sulfoxide, a derivative of Pergolide, primarily targets dopamine D2 and D3 receptors , alpha2- and alpha1-adrenergic receptors , and 5-hydroxytryptamine (5-HT) receptors . These receptors play crucial roles in various physiological processes, including motor control, cognition, and mood regulation.

Mode of Action

As a dopamine agonist, Pergolide Sulfoxide mimics the action of dopamine, a neurotransmitter, by binding to and activating dopamine receptors. Specifically, it stimulates centrally-located dopaminergic receptors, resulting in a number of pharmacologic effects . The activation of these receptors can lead to changes in neuronal firing patterns and neurotransmitter release, which can ultimately influence behavior and cognition.

Biochemical Pathways

Additionally, its interaction with 5-HT receptors suggests that it may also affect serotonergic pathways, potentially influencing mood and anxiety .

Pharmacokinetics

Pergolide is known to be extensively metabolized in the liver, and its elimination half-life is approximately 27 hours . These properties can impact the bioavailability of the drug, influencing its efficacy and duration of action.

Result of Action

The activation of dopamine and 5-HT receptors by Pergolide Sulfoxide can lead to a variety of molecular and cellular effects. For instance, it can modulate the activity of various ion channels and intracellular signaling pathways, influencing neuronal excitability and neurotransmitter release . These changes at the cellular level can translate into observable effects on behavior and cognition.

Action Environment

The action, efficacy, and stability of Pergolide Sulfoxide can be influenced by various environmental factors. For example, factors such as pH and temperature can impact the stability of the compound. Additionally, individual factors such as the patient’s age, liver function, and the presence of other medications can influence the drug’s pharmacokinetics and overall efficacy .

安全和危害

属性

IUPAC Name |

(6aR,9R)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16?,18-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIHSNDTPKFAJW-ASVPFLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993614 | |

| Record name | 8-[(Methanesulfinyl)methyl]-6-propylergoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6aR,9R)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |

CAS RN |

72822-01-6 | |

| Record name | Pergolide sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(Methanesulfinyl)methyl]-6-propylergoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of pergolide sulfoxide?

A: Pergolide sulfoxide acts as a dopamine agonist, primarily targeting dopamine D2 receptors [, ]. This means it binds to these receptors and mimics the effects of dopamine, a neurotransmitter involved in various brain functions, including motor control, reward, and motivation. This agonistic activity leads to downstream effects such as increased acetylcholine levels and decreased dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, a brain region crucial for motor function [].

Q2: How does the potency of pergolide sulfoxide compare to its parent compound, pergolide, and other metabolites?

A: Studies have shown that pergolide sulfoxide exhibits potent dopamine agonist activity, comparable to pergolide itself []. In vitro binding assays using bovine striatal membranes revealed that pergolide sulfoxide has a Ki value of 4.6 nmol/l for dopamine receptors, while pergolide has a Ki value of 2.5 nmol/l []. This indicates pergolide sulfoxide binds with slightly lower affinity compared to pergolide but remains a potent agonist. Importantly, other metabolites like despropyl pergolide and despropyl pergolide sulfoxide displayed significantly weaker dopamine-like effects []. This highlights the importance of the specific structural features of pergolide and pergolide sulfoxide for their dopaminergic activity.

Q3: How is pergolide sulfoxide metabolized in vivo?

A: Research indicates that pergolide sulfoxide is a major metabolite of pergolide in both rats and monkeys []. After oral administration of radiolabeled pergolide mesylate (a pergolide prodrug) to rats, pergolide sulfoxide was identified as a major component in plasma, urine, and various tissues like the liver and lungs []. Interestingly, the metabolic profile differed slightly in monkeys, with different unknown metabolites being predominant []. This highlights potential species-specific differences in pergolide metabolism.

Q4: What analytical methods are commonly employed to study pergolide sulfoxide?

A: Several analytical techniques have been utilized to characterize and quantify pergolide sulfoxide. High-performance liquid chromatography (HPLC) is widely used to separate and detect pergolide sulfoxide in various matrices, including microbial extracts [] and plasma samples []. Additionally, radioimmunoassay (RIA) has proven to be a sensitive and specific method for quantifying pergolide, particularly at low therapeutic concentrations found in plasma []. The development of these analytical tools has been crucial for understanding the pharmacokinetics and metabolism of pergolide and its metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)